2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide
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Overview
Description
2-{[(5-nitro-2-thienyl)methylene]amino}benzamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a benzamide moiety through a methylene bridge.
Preparation Methods
The synthesis of 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide typically involves the condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and 2-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-{[(5-nitro-2-thienyl)methylene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 2-position.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(5-nitro-2-thienyl)methylene]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide include:
2-{[(5-nitro-2-furyl)methylene]amino}benzamide: This compound has a furan ring instead of a thiophene ring and exhibits similar antimicrobial properties.
2-{[(5-nitro-2-thienyl)methylene]amino}benzoic acid: This compound has a carboxylic acid group instead of an amide group and is used in the synthesis of various pharmaceuticals.
2-{[(5-nitro-2-thienyl)methylene]amino}benzylamine: This compound has an amine group instead of an amide group and is used in the development of new drugs with potential anticancer activity.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9N3O3S |
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Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-[(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O3S/c13-12(16)9-3-1-2-4-10(9)14-7-8-5-6-11(19-8)15(17)18/h1-7H,(H2,13,16) |
InChI Key |
XOURRBPIQHMSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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